N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide typically involves the reaction of 3-aminothiolane with ethylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-dimethylformamide (DMF) mixture . The choice of solvent is crucial, as it affects the yield and purity of the product. Aprotic solvents with high dielectric permittivity are preferred to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes careful selection of solvents, reaction temperature, and the concentration of reagents. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or thiolanes.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-methyladamantane-1-carboxamide
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is unique due to its specific structural features, such as the combination of a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-3-9(11)10(4-2)8-5-6-14(12,13)7-8/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFQAKTMLUFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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